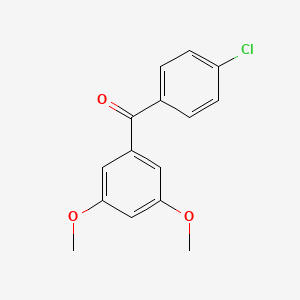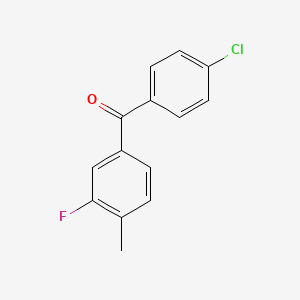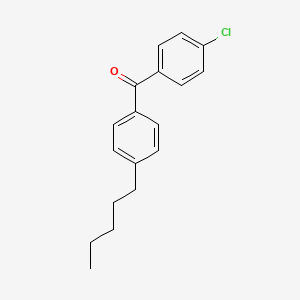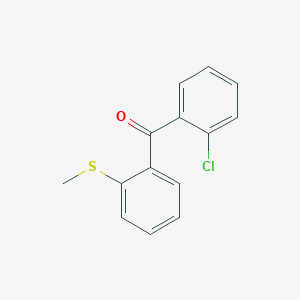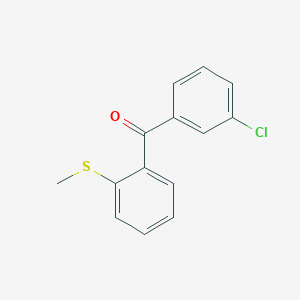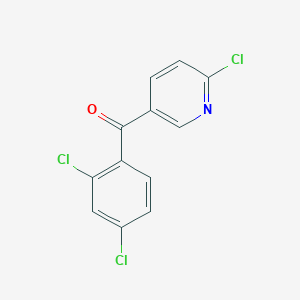
3-(3-Chlorophenyl)-2'-methylpropiophenone
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2'-methylpropiophenone, also known as 3-Chloro-2'-methylpropiophenone, is a synthetic compound with potential applications in a variety of scientific research fields. It is a white solid with a molecular weight of 262.6 g/mol and a melting point of 61-62°C. It is a derivative of propiophenone and is structurally related to other compounds such as 2-methylpropiophenone, 2-chloropropiophenone, and 3-chloropropiophenone. This compound is a versatile compound used in the synthesis of a variety of compounds and has been studied for its potential applications in various scientific research areas.
Applications De Recherche Scientifique
Catalytic Arylation Reactions
One study delves into the palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, a compound closely related to 3-(3-Chlorophenyl)-2'-methylpropiophenone. This reaction results in a unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are pivotal in creating complex organic compounds with potential applications in material science and pharmaceuticals (H. Wakui, et al., 2004).
Solvent-Free Synthesis Techniques
Another piece of research highlights the mechanical solvent-free synthesis of new derivatives involving a base-catalyzed Claisen-Schmidt condensation of 2-hydroxypropiophenone with various aromatic aldehydes. This technique emphasizes the remarkable reaction rate achieved by grinding, which not only reduces reaction time but also presents an eco-friendly approach by eliminating solvent use. Such methodologies are crucial for sustainable chemistry and pharmaceutical synthesis (L. K. Amole, et al., 2019).
Environmental Applications
Research into the determination of phenolic compounds in water and industrial effluents showcases the relevance of derivatives of this compound in environmental analysis. The study employs polymeric liquid-solid extraction cartridges for the efficient isolation and quantification of priority phenolic pollutants, underlining the compound's utility in environmental monitoring and pollution control strategies (M. Castillo, et al., 1997).
Advanced Organic Syntheses
The exploration of acylation and alkylation reactions of related compounds, such as 1,3-dimethoxybenzene with 3-halo- and 3-ethoxypropionic acids, reflects the chemical versatility of this compound analogs. These reactions pave the way for synthesizing complex organic molecules with potential applications in drug development and material science (T. R. Kasturi, K. Damodaran, 1969).
Electrochemical Sensors
A notable study focused on the development of a voltammetric sensor for 2-phenylphenol, using a carbon paste electrode modified with a composite of Fe3O4 nanoparticles and ionic liquid. This research underscores the potential of compounds structurally related to this compound in fabricating sensitive and selective sensors for environmental pollutants (H. Karimi-Maleh, et al., 2019).
Mécanisme D'action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .
Mode of Action
CCCP, a compound similar to 3-(3-Chlorophenyl)-2’-methylpropiophenone, acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
The compound’s interaction with its targets affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting energy-dependent cellular processes .
Pharmacokinetics
Similar compounds are known to have good absorption but low systemic bioavailability due to extensive hepatic first-pass metabolism .
Result of Action
The compound’s action results in a decrease in ATP production, which can lead to cellular stress and potentially cell death . This effect is used in research to study cellular responses to stress and the mechanisms of cell death .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGNWQPZJUIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644410 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-12-4 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




